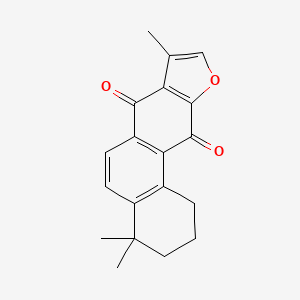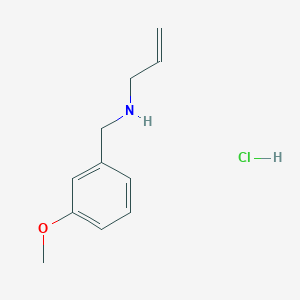![molecular formula C17H14ClN3S2 B2616309 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-38-8](/img/structure/B2616309.png)
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPMPS, is a sulfur-containing heterocyclic compound with a variety of potential applications in chemical synthesis, scientific research, and biochemistry.
Aplicaciones Científicas De Investigación
4-CPMPS has been investigated for its potential use in scientific research applications. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter release. This property makes 4-CPMPS a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-CPMPS has also been investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 4-CPMPS is not yet fully understood. However, it has been proposed that the compound binds to the active site of the enzyme acetylcholinesterase, affecting its activity. This binding is thought to be facilitated by the presence of the pyridine and pyrimidine moieties, which are known to interact with the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMPS have not yet been fully explored. However, it has been shown to inhibit the enzyme acetylcholinesterase, suggesting that it may have an effect on neurotransmitter release. Additionally, 4-CPMPS has also been shown to have an effect on the activity of certain other enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CPMPS in laboratory experiments offers several advantages. It is a commercially available compound and can be synthesized in a straightforward two-step process, making it relatively easy to obtain. Additionally, its ability to interact with certain enzymes and proteins makes it a useful tool for studying their activity. However, there are also some limitations to its use in laboratory experiments. For instance, its mechanism of action is not yet fully understood, making it difficult to predict its effects. Additionally, it is not known whether it has any adverse effects on human health.
Direcciones Futuras
There are a number of potential future directions for the use of 4-CPMPS. One potential avenue of research is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its use as a treatment for neurological disorders. Finally, it could also be investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
Métodos De Síntesis
4-CPMPS can be synthesized in a two-step process from the commercially available starting materials 4-chlorobenzaldehyde and 2-aminopyridine. The first step involves the condensation of 4-chlorobenzaldehyde and 2-aminopyridine in the presence of an acid catalyst to form the Schiff base intermediate. The second step involves the reduction of the Schiff base with sodium borohydride to form the desired product, 4-CPMPS.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-methylsulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c1-22-16-10-13(11-23-14-7-5-12(18)6-8-14)20-17(21-16)15-4-2-3-9-19-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXXDALEDZPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)




![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2616245.png)

